molecular formula C12H12CrO3 B085538 Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium CAS No. 12129-67-8

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

Cat. No. B085538
CAS RN: 12129-67-8
M. Wt: 256.22 g/mol
InChI Key: NIONDGZOEVKXEP-UHFFFAOYSA-N
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Description

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium, also known as Crabtree's catalyst, is a complex organometallic compound that has gained significant attention in the field of organic chemistry. This compound has been extensively studied due to its unique ability to catalyze a broad range of organic reactions, including hydrogenation, isomerization, and carbonylation. In

The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst involves the reaction between chromium hexacarbonyl and 1,3,5-trimethylbenzene in the presence of a reducing agent such as sodium borohydride. The resulting compound is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile.

Scientific research application

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst has been extensively used in the field of organic chemistry as a versatile and efficient catalyst for a broad range of reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Additionally, it has been used in the development of new synthetic methods and the optimization of existing ones.

Mechanism of action

The mechanism of action of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst involves the coordination of the substrate to the chromium center in the presence of carbon monoxide and hydrogen. This coordination leads to the formation of a metal-carbon bond, which then facilitates the desired organic transformation. The exact mechanism of action may vary depending on the specific reaction being catalyzed.

Biochemical and physiological effects

While Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst has been extensively studied in the field of organic chemistry, there is limited research on its biochemical and physiological effects. However, studies have shown that this compound may have potential anti-tumor and anti-inflammatory effects.

Advantages and limitations for lab experiments

The advantages of using Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst in lab experiments include its high catalytic activity, selectivity, and versatility. Additionally, it is stable under a wide range of reaction conditions and can be easily synthesized. However, the limitations of using this compound in lab experiments include its high cost and potential toxicity.

Future directions

As the field of organic chemistry continues to evolve, there are numerous future directions for the research and development of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst. Some potential areas of focus include the development of new synthetic methods, the optimization of existing ones, and the exploration of new applications for this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium's catalyst is a complex organometallic compound that has gained significant attention in the field of organic chemistry. Its unique ability to catalyze a broad range of organic reactions has made it a valuable tool for the synthesis of a variety of compounds. While there is limited research on its biochemical and physiological effects, its potential anti-tumor and anti-inflammatory effects make it an area of interest for future research.

properties

IUPAC Name

carbon monoxide;chromium;1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.3CO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDGZOEVKXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153212
Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium
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Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Mesitylenechromium tricarbonyl
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Product Name

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

CAS RN

12129-67-8
Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium
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Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium
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Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium
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